molecular formula C18H21NO6 B2435986 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione CAS No. 384357-15-7

3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione

Cat. No.: B2435986
CAS No.: 384357-15-7
M. Wt: 347.367
InChI Key: MAKGRHCGZCAMFA-UHFFFAOYSA-N
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Description

3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is a complex organic compound featuring a spiro structure. Spiro compounds are characterized by having two or more rings that are connected through a single atom. This particular compound is notable for its unique structural configuration, which includes a spiro[5.5]undecane core and a methylene bridge linked to a 2,5-dimethoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione typically involves the reaction of 2,5-dimethoxyaniline with a suitable spiro[5.5]undecane precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxaspiro[5.5]undecane-2,4-dione
  • 3,9-Disubstituted-spiro[5.5]undecane derivatives
  • 1,3-Dioxane-1,3-dithiane spiranes

Uniqueness

3-(((2,5-Dimethoxyphenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the methylene bridge. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(2,5-dimethoxyanilino)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO6/c1-22-12-6-7-15(23-2)14(10-12)19-11-13-16(20)24-18(25-17(13)21)8-4-3-5-9-18/h6-7,10-11,19H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKGRHCGZCAMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC=C2C(=O)OC3(CCCCC3)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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